2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry. Unfortunately, the specific molecular structure of this compound is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally similar to 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile has focused on understanding their crystal structures. These studies provide insights into the molecular configurations and interactions within the crystal lattice. For instance, the analysis of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate revealed a fused four-ring steroidal system with specific chair and envelope conformations in the crystal structure (Zhou et al., 2015). Similar structural insights were obtained for other related compounds, like the androsterone derivatives and prednisolone acetate, where the arrangement of molecular rings and their conformations were elucidated (Djigoué et al., 2012) (Shahid et al., 2017).
Synthesis and Chemical Behavior
There is significant interest in synthesizing variants of this compound and studying their chemical behaviors. Research includes the synthesis of aromatic-steroid derivatives, providing methodologies with potential applications in pharmaceuticals and chemical synthesis (Valverde et al., 2013). Another aspect is the exploration of Friedel–Crafts Acetylations, which are critical for understanding the chemical reactivity and potential functionalization of these compounds (Minabe et al., 1988).
Biological Studies and Potential Applications
Several studies have been conducted on compounds closely related to 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile to explore their biological activities. For instance, research on radiolabeled estrone derivatives indicates potential applications in medical imaging and receptor studies (Enginar et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,13,17-19,23H,3,5,7-11H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJRCBNKPNYOG-CRSSMBPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947123 | |
Record name | 17-Hydroxy-3-methoxy-19-norpregna-1(10),2,4-triene-21-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |
CAS RN |
24284-84-2 | |
Record name | 17alpha-Cyanomethylestradiol 3-methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024284842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxy-3-methoxy-19-norpregna-1(10),2,4-triene-21-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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